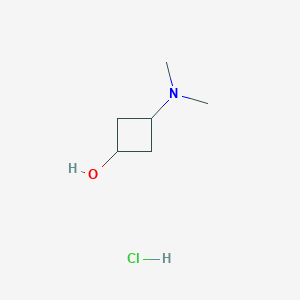

3-(Dimethylamino)cyclobutanol hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIFGPGKPLGAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955558-19-6, 1807912-36-2, 1955473-76-3 | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Dimethylamino)cyclobutanol hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .

Chemical Reactions Analysis

3-(Dimethylamino)cyclobutanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Medicinal Chemistry

3-(Dimethylamino)cyclobutanol hydrochloride serves as an intermediate in drug synthesis . Its unique cyclobutane structure allows it to act as a building block for various pharmaceutical compounds, particularly those targeting the central nervous system (CNS).

- Pharmacological Properties : Research has demonstrated that this compound exhibits hypotensive activity. In studies involving anesthetized cats, oral administration of the trans isomer resulted in a significant drop in blood pressure within minutes, suggesting potential applications in treating hypertension .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex molecules. It can undergo various chemical reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different amine derivatives.

- Substitution : The dimethylamino group can be substituted with other functional groups .

These reactions make it a versatile intermediate in the production of specialty chemicals and materials.

Case Study 1: Hypotensive Activity

A study focused on the hypotensive effects of this compound demonstrated that doses as low as 10 mg/kg could effectively lower blood pressure in anesthetized cats. This finding positions the compound as a candidate for further research into antihypertensive therapies .

Case Study 2: Synthesis of Antipsychotic Drugs

Research indicates that this compound may serve as an intermediate for synthesizing antipsychotic medications. Its interactions with neurotransmitter receptors suggest potential applications in treating mood disorders and other psychiatric conditions .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can alter their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Similar Compounds

Cyclobutane Derivatives with Amino/Alkylamino Substituents

The following table summarizes key structural analogs and their properties:

*Calculated based on analogous structures.

Key Observations:

- Substituent Effects: The dimethylamino group in the target compound enhances basicity compared to primary amines (e.g., cis-3-aminomethyl or 3,3-dimethylcyclobutanamine) due to the electron-donating methyl groups . Hydroxyl vs.

- Steric and Conformational Differences: The cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) influences spatial arrangement and interaction with biological targets . Bulky substituents, such as the carboxamide chain in N-(3-aminopropyl)cyclobutanecarboxamide dihydrochloride, reduce solubility in non-polar solvents compared to smaller analogs .

Comparison with Aromatic and Heterocyclic Analogs

and highlight quinolone and propanone derivatives with dimethylamino groups, such as:

- N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79)

- Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, C₁₂H₁₅ClFNO₂)

Key Differences:

- Ring Size and Rigidity: The cyclobutane ring in the target compound imposes greater ring strain and conformational restriction compared to aromatic or six-membered rings in quinolones or propanones. This may affect binding affinity in biological systems .

Physicochemical and Functional Group Analysis

Molecular Weight and Solubility Trends

- Lower molecular weight analogs (e.g., 3,3-dimethylcyclobutanamine hydrochloride, MW 135.64) are more volatile but less soluble in aqueous media due to reduced polarity .

- Hydroxyl-containing derivatives (e.g., cis-3-(aminomethyl)cyclobutanol hydrochloride) show improved water solubility compared to non-hydroxylated amines .

Impact of Hydrochloride Salt Formation

- Salt formation (e.g., hydrochloride) enhances solubility in polar solvents and stability during storage. For example, cis-3-amino-1-methylcyclobutanol hydrochloride’s hydrochloride salt improves crystallinity and handling compared to its free base .

Biological Activity

3-(Dimethylamino)cyclobutanol hydrochloride is a compound of significant interest in pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C6H14ClNO) features a cyclobutane ring with a dimethylamino group. This configuration allows for specific interactions with biological targets, which may contribute to its pharmacological properties. The compound has a molecular weight of 151.64 g/mol and can form hydrogen bonds, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are critical in mood regulation and psychotropic drug action. The dimethylamino group enhances the compound's ability to engage with various receptors or enzymes, leading to alterations in their activity.

Hypotensive Activity

Research has demonstrated that this compound exhibits hypotensive properties. In studies involving anesthetized cats, the trans isomer of the compound produced a significant decrease in blood pressure at doses as low as 10 mg/kg within 5-10 minutes after administration. Its efficacy was comparable to hexamethonium bromide, although it showed reduced effectiveness in blocking nerve-induced contractions.

Potential in Psychiatric Treatments

Given its structural similarity to other compounds used in treating mood disorders, this compound is being investigated for potential applications in psychiatric medicine. Its ability to modulate neurotransmitter systems suggests it could serve as an intermediate in the synthesis of antipsychotic and antidepressant medications.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Aminomethyl)cyclobutanol | C6H13NO | Lacks dimethyl groups; different biological activity |

| 3-(Dimethylamino)propyl chloride | C6H14ClN | Used in similar pharmaceutical applications; more linear |

| Trans-3-(dimethylamino)cyclobutan-1-ol | C6H13NO | Stereochemistry affects biological activity; therapeutic uses |

The unique cyclobutane structure combined with the dimethylamino group may confer distinct pharmacological properties compared to these similar compounds, influencing both efficacy and safety profiles.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Hypotensive Effects : In a controlled study on anesthetized felines, the compound demonstrated significant blood pressure-lowering effects comparable to established hypotensive agents.

- Neurotransmitter Interaction : Research indicates that similar compounds can exhibit varying affinities for serotonin and dopamine receptors, underscoring the importance of understanding the specific interactions of this compound for its therapeutic potential.

- Synthesis and Applications : The compound serves as an intermediate in synthesizing various pharmaceuticals, highlighting its utility in medicinal chemistry and potential applications in treating central nervous system disorders.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 3-(Dimethylamino)cyclobutanol hydrochloride with high enantiomeric purity?

Answer:

The synthesis typically involves cyclization of precursor amines or hydroxylation of cyclobutane derivatives. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods are recommended. A key step is the acidification with hydrochloric acid in aprotic solvents (e.g., dioxane) to form the hydrochloride salt, as demonstrated in analogous cyclobutanol syntheses . Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to avoid racemization.

How can discrepancies in 1^11H-NMR data for structural confirmation of this compound be resolved?

Answer:

Discrepancies often arise from solvent effects, proton exchange, or impurities. Use deuterated dimethyl sulfoxide (DMSO-) to stabilize labile protons and enhance resolution. Compare observed shifts with literature values for similar cyclobutanol derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride shows δ 9.00 ppm for amine protons in DMSO-) . For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns and assign stereochemistry.

What analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?

Answer:

- Purity: High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is optimal. Use a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve amine-related impurities .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via mass spectrometry (LC-MS). Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials to prevent photodegradation .

How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic reactions?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and predict regioselectivity. For example, the cyclobutanol ring’s strain energy (~26 kcal/mol) enhances reactivity at the C3 position. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets, guiding functionalization strategies . Validate predictions with kinetic isotope effect (KIE) experiments.

What strategies are effective for resolving stereochemical ambiguities in cyclobutanol derivatives like this compound?

Answer:

- Chiral Chromatography: Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- Vibrational Circular Dichroism (VCD): Compare experimental and calculated spectra to confirm stereochemistry without crystallization .

How should researchers design experiments to investigate the compound’s potential as a bioisostere in drug discovery?

Answer:

- Structural Analysis: Overlay this compound with target pharmacophores (e.g., piperidine analogs) using molecular modeling software (Schrödinger Maestro).

- Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity with native ligands .

- Metabolic Stability: Incubate with liver microsomes and quantify metabolites via LC-MS/MS to assess suitability as a bioisostere .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal: Collect aqueous waste in designated containers for incineration, adhering to EPA guidelines .

How can researchers address low yields in large-scale synthesis of this compound?

Answer:

Optimize batch processes using flow chemistry to enhance heat/mass transfer. For example, a continuous stirred-tank reactor (CSTR) with in-line IR monitoring ensures precise control of exothermic amination steps . Scale purification via fractional distillation or simulated moving bed (SMB) chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.